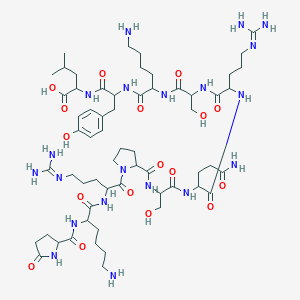
Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate (MTPC) is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a highly versatile compound that can be used in a variety of different experiments, including those in the fields of biochemistry, physiology, and pharmacology. MTPC has been studied for its ability to selectively target specific biochemical pathways, as well as its potential to be used in drug discovery.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalytic Applications
Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate is part of a broader class of compounds involved in chemical synthesis and catalytic applications. For instance, binuclear oxalamidinate complexes have been synthesized through reactions involving similar trimethylphenyl structures. These complexes exhibit significant catalytic activity in CC linking reactions, such as the Heck reaction and Kumada cross-coupling, showcasing their utility in organic synthesis and the pharmaceutical industry (Lamm et al., 2003).
Material Science and Polymer Research
In the realm of material science, specifically in the development of polyimides for gas separation, derivatives of 2,4,6-trimethylphenyl compounds have been utilized to create high-performance materials. These materials exhibit desirable properties for the separation of gases, indicating the potential application of this compound in enhancing polymer functionalities for industrial gas separation processes (Al-Masri et al., 2000).
Organic Electronics and Sensing Technologies
Compounds containing the 2,4,6-trimethylphenyl group have been investigated for their electronic and optical properties, which are critical in the development of organic electronics and sensing technologies. For example, research on fluorescent acridinyl indicators with structural similarities has demonstrated their potential in the optical determination of low-level water concentrations in organic solvents. This highlights the possible application of this compound in the creation of advanced sensing materials for environmental monitoring and industrial quality control (Citterio et al., 2001).
Advanced Chemical Reactions and Mechanistic Studies
The study of trimethylphenyl compounds has also contributed to our understanding of complex chemical reactions and mechanisms. For example, the thermal rearrangement of certain 2-aryl-1-cyanoindazol-3-ones into benzimidazo[2,1-b]-quinazolones has been explored, providing insights into reaction kinetics, energies, and mechanisms. Such research could inform the design of new chemical processes involving this compound, enhancing the efficiency and selectivity of synthetic strategies in organic chemistry (Bird & Kapili, 1987).
Propiedades
IUPAC Name |
[methylsulfanyl-(2,4,6-trimethylphenyl)sulfanylmethylidene]cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S2/c1-8-5-9(2)11(10(3)6-8)16-12(15-4)14-7-13/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLCQFVJJJDPNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)SC(=NC#N)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650207 |
Source


|
| Record name | Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152382-32-6 |
Source


|
| Record name | Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoate](/img/structure/B139169.png)
![3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/structure/B139173.png)









![(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid](/img/structure/B139201.png)